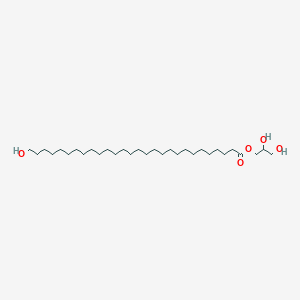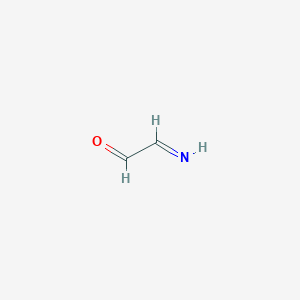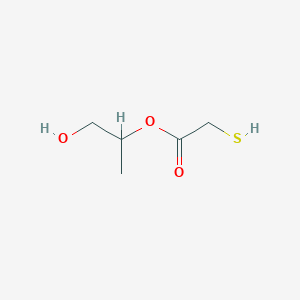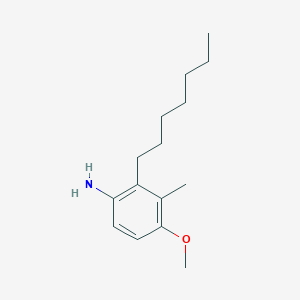![molecular formula C17H22N2O3 B12550086 Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- CAS No. 145522-01-6](/img/structure/B12550086.png)
Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- is a complex organic compound characterized by the presence of phenolic groups and a bis(iminomethylene) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- typically involves the reaction of phenol derivatives with formaldehyde and amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the bis(iminomethylene) linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The iminomethylene linkages can be reduced to amines.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and π-π interactions with target molecules, while the iminomethylene linkages can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis-
- Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(methylene)]bis-
Uniqueness
Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- is unique due to its bis(iminomethylene) linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This linkage allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
145522-01-6 |
|---|---|
Fórmula molecular |
C17H22N2O3 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
2-[[[2-hydroxy-3-[(2-hydroxyphenyl)methylamino]propyl]amino]methyl]phenol |
InChI |
InChI=1S/C17H22N2O3/c20-15(11-18-9-13-5-1-3-7-16(13)21)12-19-10-14-6-2-4-8-17(14)22/h1-8,15,18-22H,9-12H2 |
Clave InChI |
FZSSZHZLZZEIPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCC(CNCC2=CC=CC=C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)






![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)



![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)
![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)
